BENGHE Foundational & Exploratory

Check Availability & Pricing

CCZ01048: An a-Melanocyte-Stimulating
Hormone Analogue for Melanoma Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CCZzo1048

Cat. No.: B12417215

A Technical Guide for Researchers and Drug
Development Professionals

Introduction

CCZz01048 is a synthetic analogue of a-melanocyte-stimulating hormone (a-MSH) that has
demonstrated significant potential as a targeting agent for malignant melanoma.[1] This
technical guide provides a comprehensive overview of CCZ01048, including its mechanism of
action, key quantitative data, and detailed experimental protocols. The information presented is
intended to support researchers, scientists, and drug development professionals in their
evaluation and potential application of this compound.

The core structure of CCZ01048 is based on a lactam bridge-cyclized a-MSH peptide, Nle-
CycMSHhex.[2][3] This core is conjugated with a DOTA (1,4,7,10-tetraazacyclododecane-
1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides
such as Gallium-68 (°8Ga) for Positron Emission Tomography (PET) imaging. A key structural
feature of CCZ01048 is the incorporation of a cationic 4-amino-(1-carboxymethyl) piperidine
(Pip) linker, which has been shown to enhance tumor uptake and improve in vivo imaging
contrast.[2][3][4]

The primary molecular target of CCZ01048 is the melanocortin 1 receptor (MC1R).[1] MC1R is
a G-protein coupled receptor that is highly overexpressed on the surface of the vast majority of
malignant melanoma cells, making it an attractive target for diagnostic imaging and targeted
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radionuclide therapy.[2][3] CCZ01048 exhibits high binding affinity for MC1R, leading to rapid
internalization into melanoma cells upon binding.[1][2][3]

Core Mechanism of Action and Signaling Pathway

As an a-MSH analogue, CCZ01048 mimics the action of the endogenous a-MSH peptide by
binding to the MC1R. This binding event initiates a downstream signaling cascade that is
characteristic of G-protein coupled receptors. While the primary application of CCZ01048
discussed in the literature is for imaging and not therapeutic signal modulation, the binding to
MCI1R is the foundational step for its tumor-targeting capabilities.
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Caption: General signaling pathway of a-MSH analogues via MC1R.

Quantitative Data Summary

The following tables summarize the key quantitative data for CCZ01048 and its derivatives

from preclinical studies.

Table 1: In Vitro Binding Affinity and Properties
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Binding Affinity (Ki, Lipophilicity

Compound Receptor
nM) (LogD7.4)
CCz01048 MC1R 0.31[1] -
68Ga-CCz01048 MC1R -3.14 to -3.07[5]
68Ga-CCZ01048 MC3R 83.9[6]
68Ga-CCz01048 MC4R 12.0[6]
68Ga-CCz01048 MC5R 2.15[6]
natGa-CCz01048 MC1R 0.69[6]
>0.31 (2-fold lower
CCZ01047 (PEG: o
] MC1R affinity than
linker)
CCZz01048)[2]

| CCZ01056 (dual Pip linker) | MC1R | <0.31 (2-fold higher affinity than CCZ01048)[2] | - |

Table 2: In Vivo Biodistribution and Tumor Uptake of 8Ga-CCZ01048 in B16F10 Melanoma

Model
Time . .
_— Tumor Kidneys Thyroid Blood Muscle Bone
ost-
L (%IDIg) (%IDIg) (%IDIg) (%IDIg) (%IDIg) (%IDIg)
Injection
12.3 4.7 24 +
1 hour - - -
3.3[2][3] 0.5[2][3] 0.6[2][3]
219+
2 hours 55+£04[2] - - - -
4.6[2][3]

| 1 hour (with block) | 2.3 + 1.1[5] | 24.4 + 13.5[5] | - | 2.8 £ 1.3[5] | - | - |

Table 3: Tumor-to-Background Ratios for ©Ga-CCZ01048 at 2 Hours Post-Injection
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Ratio Value
Tumor-to-Blood 96.4 *+ 13.9[2][3]
Tumor-to-Muscle 210.9 £ 20.9[2][3]
Tumor-to-Bone 39.6 + 11.9[2][3]

| Tumor-to-Kidney | 4.0 £ 0.9[2][3] |

Table 4: In Vivo Stability and Cellular Internalization

Parameter Method Result

> 93% intact at 15 min

In Vivo Stability HPLC of mouse plasma o
post-injection[2][3][4]

In Vivo Stability In PBS and human serum Stable up to 120 minutes[7]

| Cellular Internalization | B16F10 cells | ~31% at 30 min, increasing to 62% at 240 min[7] |

Experimental Protocols

Detailed methodologies for the key experiments involving CCZ01048 are provided below.
These protocols are based on published literature and are intended for reference purposes.[2]

[6]7]

Peptide Synthesis and Purification

e Solid-Phase Peptide Synthesis (SPPS): The peptide backbone of CCZ01048 is synthesized
on a resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

o Linker and Chelator Conjugation: Following the synthesis of the peptide sequence, the
Fmoc-Pip-OH linker and the DOTA chelator are coupled to the N-terminus of the peptide.

o Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups
are removed simultaneously using a cleavage cocktail (e.g., 90/5/2.5/2.5
TFA/phenol/Hz0/triisopropylsilane).
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« Purification: The crude peptide is precipitated in cold diethyl ether and purified by semi-
preparative High-Performance Liquid Chromatography (HPLC).

 Verification: The final product's purity is assessed by analytical HPLC, and its molecular
weight is confirmed by mass spectrometry.

Radiolabeling with Gallium-68

e 68Ga Elution: ®8Ga is eluted from a ¢8Ge/%8Ga generator using hydrochloric acid (e.g., 0.6 M
HCI).

 Purification of 68Ga: The eluate is further purified using a resin column (e.g., DGA resin) to
concentrate the °8Ga and remove any ¢8Ge breakthrough.

» Labeling Reaction: The purified 8Ga solution is mixed with a HEPES buffer (e.g., 2 M, pH
5.4) and the DOTA-conjugated CCZ01048 peptide (e.g., 25 uQ).

 Incubation: The reaction mixture is heated at an elevated temperature (e.g., 95°C) for a short
duration (e.g., 5-10 minutes).

e Quality Control: The radiochemical purity of the final 8Ga-CCZ01048 is determined by radio-
TLC or radio-HPLC.

In Vitro Competitive Binding Assay

e Cell Culture: B16F10 mouse melanoma cells, which endogenously express MC1R, are
cultured in appropriate media.

o Assay Setup: Cells are seeded in multi-well plates and allowed to adhere.

o Competition: Cells are incubated with a constant concentration of a radiolabeled standard
ligand (e.g., [**°I]NDP-a-MSH) and increasing concentrations of the non-radiolabeled
competitor compound (CCZ01048).

 Incubation and Washing: The incubation is carried out at a controlled temperature (e.g.,
37°C). Following incubation, cells are washed with ice-cold buffer to remove unbound ligand.

e Quantification: The amount of bound radioactivity is measured using a gamma counter.
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o Data Analysis: The inhibition constant (Ki) is calculated by fitting the competition data to a
one-site or two-site binding model using non-linear regression analysis.

Cellular Uptake and Internalization Assay

o Cell Seeding: B16F10 cells are seeded in multi-well plates and incubated overnight.

« Incubation with Radiotracer: Cells are incubated with ¢8Ga-CCZ01048 (e.g., 2.5 pmol) at
37°C for various time points (e.g., 30, 60, 120, 240 minutes).

o Surface-Bound Fraction: After incubation, the radioactive medium is removed. Cells are
washed and then incubated with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the
surface-bound radiotracer. This fraction is collected for counting.

« Internalized Fraction: The cells are then washed again and lysed using a basic solution (e.g.,
1N NaOH) to release the internalized radiotracer. This fraction is also collected for counting.

o Measurement: Both the surface-bound and internalized fractions are measured in a gamma
counter.

o Calculation: The percentage of internalization is calculated as (internalized counts /
(internalized counts + surface-bound counts)) * 100.

In Vivo Biodistribution Studies

e Animal Model: C57BL/6J mice are subcutaneously inoculated with B16F10 melanoma cells
to establish tumors.

o Radiotracer Injection: Once tumors reach a suitable size, mice are intravenously injected
with a known amount of ¢8Ga-CCZ01048.

o Euthanasia and Tissue Collection: At predetermined time points (e.g., 1 and 2 hours post-
injection), mice are euthanized. Blood, tumor, and major organs are collected and weighed.

» Radioactivity Measurement: The radioactivity in each tissue sample is measured using a
gamma counter, along with standards of the injected dose.
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o Data Calculation: The uptake in each tissue is calculated and expressed as the percentage

of the injected dose per gram of tissue (%ID/qg).

e Blocking Study: To confirm MC1R-mediated uptake, a separate cohort of mice is co-injected
with an excess amount of non-radioactive Ga-labeled CCZ01048.[5]
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Caption: Workflow for the preclinical evaluation of CCZ01048.
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Conclusion

CCZ01048 is a potent a-MSH analogue with high affinity and selectivity for the melanocortin 1
receptor. Its favorable characteristics, including rapid tumor uptake, high in vivo stability, and
excellent imaging contrast, make it a promising candidate for the PET imaging of malignant
melanoma.[2][3] Furthermore, its potential as a theranostic agent, when labeled with
therapeutic radionuclides, warrants further investigation.[2][3][4] The data and protocols
presented in this guide offer a solid foundation for researchers and developers interested in
advancing the study and application of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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